molecular formula C29H54N3O7P B589303 N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester CAS No. 169528-22-7

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester

Cat. No.: B589303
CAS No.: 169528-22-7
M. Wt: 587.739
InChI Key: NNSQCFDMQYMFAF-RRPNLBNLSA-N
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Description

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester is a complex organic compound with significant applications in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which includes a sphingosine backbone modified with tert-butyloxycarbonyl and dicyanoethyl ester groups. It is primarily used in the study of sphingolipid metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester typically involves multiple steps:

    Protection of the amino group: The amino group of sphingosine is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions.

    Phosphorylation: The hydroxyl groups on the sphingosine backbone are phosphorylated using appropriate phosphorylating agents.

    Esterification: The phosphorylated intermediate is then esterified with dicyanoethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of protected sphingosine and phosphorylating agents are prepared.

    Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester undergoes several types of chemical reactions:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The dicyanoethyl ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products

    Hydrolysis: Produces sphingosine-1-phosphate and dicyanoethanol.

    Oxidation: Yields oxidized derivatives of the original compound.

    Substitution: Results in modified sphingosine derivatives with new functional groups.

Scientific Research Applications

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex sphingolipids and their analogs.

    Biology: Helps in studying sphingolipid metabolism and signaling pathways in cells.

    Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through its interaction with sphingosine-1-phosphate receptors. These receptors are involved in various cellular processes, including cell growth, survival, and migration. The binding of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester to these receptors activates downstream signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sphingosine-1-phosphate: A naturally occurring sphingolipid involved in cell signaling.

    N-tert-Butyloxycarbonyl-D-erythro-sphingosine: A related compound with a similar backbone but lacking the dicyanoethyl ester groups.

    Dihydro-sphingosine-1-phosphate: Another sphingolipid derivative with different functional groups.

Uniqueness

N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester is unique due to its combination of protective groups and ester functionalities, which confer specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34)/t26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQCFDMQYMFAF-RRPNLBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747200
Record name tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169528-22-7
Record name tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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